4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” is a chemical compound with the molecular formula C6H6ClN2S . It is a pyrimidine derivative, which is a class of organic compounds that are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted with a chlorine atom, a methyl group, and a methylsulfanyl group .Physical And Chemical Properties Analysis
“4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” is a solid compound . The compound has a molecular weight of 209.1 and 228.63 . The InChI code for the compound is "1S/C6H6Cl2N2S/c1-11-6-9-4 (3-7)2-5 (8)10-6/h2H,3H2,1H3" .Scientific Research Applications
Use in Medicinal Chemistry Synthesis
- Scientific Field: Medicinal Chemistry
- Summary of Application: “4-Chloro-2-methylthiopyrimidine” is used as a building block in medicinal chemistry synthesis . It is used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid . It is also used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of these syntheses were not provided in the source .
Use in the Synthesis of Pyrido[2,3-d]pyrimidines
- Scientific Field: Organic Chemistry
- Summary of Application: “4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine” may be used in the synthesis of pyrido[2,3-d]pyrimidines . These compounds have shown therapeutic interest and are present in relevant drugs .
- Methods of Application: The reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid gave the precursor which underwent methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .
- Results or Outcomes: The outcomes of these syntheses were not provided in the source .
Safety And Hazards
The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements for the compound include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
4-chloro-2-methyl-6-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAKFWMJJGITGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718841 | |
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
CAS RN |
867131-59-7 | |
Record name | 4-Chloro-2-methyl-6-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=867131-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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